4-Nitro-2-(trifluoromethyl)phenol
Description
Significance and Research Context of Fluorinated Phenols in Academic Studies
The deliberate incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science. chemscene.com Phenols, as a class of compounds, are prevalent in numerous natural products and approved pharmaceuticals, making their fluorinated analogues a subject of intense academic interest. nih.gov The significance of fluorinated phenols stems from the unique and often beneficial properties that the fluorine atom or fluorine-containing groups, such as the trifluoromethyl group, confer upon the parent molecule.
Key attributes that drive the academic study of fluorinated phenols include:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond. Introducing fluorine at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can block this pathway, thereby increasing the metabolic stability and half-life of a drug candidate. sigmaaldrich.commade-in-china.com
Modulation of Acidity (pKa): The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect. When placed on a phenol (B47542) ring, a fluorine or trifluoromethyl group can significantly lower the pKa of the phenolic hydroxyl group, making it more acidic. This alteration can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to bind to target proteins. cas.org
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a biological target's binding pocket, including dipole-dipole interactions and weak hydrogen bonds. The substitution of hydrogen with fluorine can thus enhance the binding affinity and potency of a ligand for its receptor or enzyme. sigmaaldrich.com
Increased Lipophilicity: The trifluoromethyl group, in particular, can substantially increase the lipophilicity of a molecule. cas.org This property can improve its ability to cross lipid-rich biological membranes, such as the blood-brain barrier, which is a critical consideration in the design of central nervous system drugs.
Conformational Control: The size and stereoelectronic properties of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that is more favorable for target binding.
Furthermore, the use of the fluorine-18 (B77423) (¹⁸F) isotope in positron emission tomography (PET) has cemented the role of fluorinated compounds in biomedical imaging and diagnostics. sigmaaldrich.comcas.org These academic pursuits continuously fuel the development of novel synthetic methods to access a diverse range of fluorinated phenols for biological evaluation. chemscene.com
Overview of Academic Research Trajectories for 4-Nitro-2-(trifluoromethyl)phenol
The primary academic research trajectory for this compound (CAS 1548-61-4) is its application as a specialized chemical intermediate in the synthesis of biologically active molecules. Its unique substitution pattern makes it a useful starting material for creating compounds with potential therapeutic value, as evidenced by its citation in patents for novel drug candidates.
Detailed research findings from patent literature indicate that this compound serves as a key building block in the development of:
Apoptosis-Inducing Agents: The compound is cited in patents for the synthesis of novel agents intended for the treatment of cancer and immune or autoimmune diseases. parkwayscientific.com In this context, the phenol is likely used as a precursor, where its functional groups are chemically modified through reactions such as etherification of the hydroxyl group or reduction of the nitro group to an amine, to construct the final, more complex therapeutic agent. These agents are designed to trigger programmed cell death (apoptosis) in cancer cells.
Neuropeptide Y (NPY) Antagonists: Research has also utilized this compound in the preparation of NPY antagonists. parkwayscientific.com NPY is a neurotransmitter involved in various physiological processes, and its antagonists are investigated for potential applications in treating conditions like obesity and mood disorders. The phenol moiety serves as a scaffold onto which other chemical fragments are added to achieve the desired interaction with NPY receptors.
The academic value of this compound lies in its role as a foundational component, enabling the exploration of new chemical space in drug discovery. Researchers leverage its structure to systematically build and test new compounds for specific biological activities. The reactions it can undergo, such as nucleophilic substitution at the phenolic hydroxyl group and reduction of the nitro group, are standard transformations that allow for its incorporation into larger, more intricate molecular designs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(11(13)14)1-2-6(5)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGZFNRFNIXCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165720 | |
| Record name | Phenol, 4-nitro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1548-61-4 | |
| Record name | Phenol, 4-nitro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-nitro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2-(trifluoromethyl)phenol | |
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Synthetic Methodologies and Preparative Strategies for 4 Nitro 2 Trifluoromethyl Phenol and Its Derivatives
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have increasingly guided the development of synthetic protocols, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov This technique utilizes the ability of polar molecules within the reaction mixture to directly absorb microwave radiation, resulting in efficient and rapid internal heating. nih.gov While specific microwave-assisted protocols for the direct synthesis of 4-nitro-2-(trifluoromethyl)phenol are not extensively detailed in the provided search results, the successful application of this technology to the synthesis of structurally related compounds, such as 4-phenylquinazolin-2(1H)-one derivatives, highlights its potential. nih.gov In one study, microwave irradiation for 30 minutes yielded significantly higher product amounts compared to conventional heating over 18-30 hours. nih.gov
Aqueous-Based Reaction Systems and Catalyst-Free Approaches
The use of water as a solvent and the development of catalyst-free reactions are cornerstones of green chemistry. A patented method describes the preparation of trifluoromethyl-substituted phenols by reacting a corresponding trifluoromethyl-substituted benzene (B151609) derivative with an alkali metal or alkaline earth metal hydroxide (B78521) in a solvent system. This system comprises a polar, aprotic solvent and a non-nucleophilic hydroxy-containing solvent, which enhances the solubility of the base. The resulting phenate can then be acidified to yield the desired phenol (B47542). google.com Another documented synthesis involves the reaction of 2-nitro-4-(trifluoromethyl)chlorobenzene with sodium hydroxide in dimethyl sulfoxide, followed by acidification to produce 2-nitro-4-(trifluoromethyl)phenol, an isomer of the target compound. prepchem.com
Conventional and Advanced Synthetic Routes
Traditional synthetic methods, alongside more advanced strategies, continue to be vital for the preparation of this compound and its derivatives.
Electrophilic Nitration Strategies for Phenols
Electrophilic nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring. Phenols are particularly susceptible to this reaction due to the electron-donating nature of the hydroxyl group, which activates the ring towards electrophilic attack, primarily at the ortho and para positions. byjus.comyoutube.com The reaction of phenol with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com For the synthesis of this compound, the starting material would be 2-(trifluoromethyl)phenol (B147641). The strongly electron-withdrawing trifluoromethyl group at the ortho position would influence the regioselectivity of the nitration. Further research has shown that nitration of 4-(trifluoromethylthio)phenol (B1307856) with nitric acid can selectively yield the mono-nitrated product. rsc.org
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA_r) offers a complementary approach to electrophilic substitution, particularly for aromatic rings bearing strong electron-withdrawing groups. masterorganicchemistry.comnih.gov The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. nih.govlibretexts.org For the synthesis of this compound, a potential pathway involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on a benzene ring activated by both a nitro group and a trifluoromethyl group. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the anionic intermediate and facilitating the reaction. masterorganicchemistry.comlibretexts.org
For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been achieved through the nucleophilic aromatic substitution of a fluorine atom with various nucleophiles. nih.govbeilstein-journals.org A documented synthesis of an isomer, 2-nitro-4-(trifluoromethyl)phenol, involves the reaction of 2-nitro-4-(trifluoromethyl)chlorobenzene with sodium hydroxide in dimethyl sulfoxide. prepchem.com
Functional Group Interconversions and Derivatization Approaches
Functional group interconversions (FGI) are essential strategies in multi-step organic synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.uk A key precursor for this compound is 3-(trifluoromethyl)-4-nitro-aniline. This aniline (B41778) can be converted to the corresponding diazonium salt, which is then hydrolyzed to the phenol. One patented method describes the diazotization of 3-(trifluoromethyl)-4-nitro-aniline followed by hydrolysis in a boiling mixture of xylene and aqueous copper sulfate (B86663) to yield 3-(trifluoromethyl)-4-nitrophenol, an isomer of the target compound. google.com This method reportedly gives a significantly higher yield compared to conventional conversion methods. google.com
Derivatization approaches are also employed to synthesize related compounds. For example, 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid can be prepared from its ethyl ester via hydrolysis. google.com This acid can then be converted to its corresponding salts. google.com
Data Tables
Table 1: Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives: Conventional vs. Microwave-Assisted Methods nih.gov
| Compound | Method | Yield (%) | Time |
| 2a | Conventional | 78 | 18 h |
| MW | 92 | 30 min | |
| 2b | Conventional | 16 | 30 h |
| MW | 31 | 45 min | |
| 2c | Conventional | 67 | 24 h |
| MW | 89 | 30 min | |
| 2d | Conventional | 78 | 22 h |
| MW | 80 | 30 min | |
| 2e | Conventional | 68 | 24 h |
| MW | 63 | 30 min | |
| 2f | Conventional | 85 | 28 h |
| MW | 88 | 30 min |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are instrumental in the derivatization of phenols like this compound. nih.gov To be used in these reactions, the phenolic hydroxyl group is typically converted into a better leaving group, such as a triflate or nonaflate, to facilitate oxidative addition to the palladium(0) catalyst.
A one-pot method involves the in situ nonaflation of phenols using nonafluorobutanesulfonyl fluoride (B91410) (NfF), followed by a palladium-catalyzed coupling reaction. organic-chemistry.org This approach avoids the need to isolate the intermediate aryl nonaflate, improving efficiency. This strategy is applicable to a variety of coupling reactions, including Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig (with amines) couplings. organic-chemistry.org The choice of ligands, such as SPhos or XPhos, is critical for achieving high yields, which can be up to 92%. nih.govorganic-chemistry.org
Another significant palladium-catalyzed reaction is the vinyltrifluoromethylation of aryl halides using 2-(trifluoromethyl)acrylic acid (TFMAA). organic-chemistry.org This decarboxylative cross-coupling provides a direct route to α-(trifluoromethyl)styrenes. The reaction demonstrates high functional group tolerance and excellent stereoselectivity. organic-chemistry.org Optimized conditions often involve a palladium catalyst, a base like potassium carbonate (K2CO3), and a copper(I) oxide (CuO) additive in a solvent such as N-methyl pyrrolidone (NMP). organic-chemistry.org These methods are vital for creating complex derivatives from simpler phenolic precursors.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Phenol Derivatives
| Reaction Type | Substrates | Catalyst System | Ligand/Additive | Typical Yields | Ref |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl nonaflate, Boronic acid | Pd₂(dba)₃ | SPhos | High (up to 92%) | organic-chemistry.org |
| Sonogashira | Aryl nonaflate, Phenylacetylene | Pd₂(dba)₃ | SPhos | High (up to 92%) | organic-chemistry.org |
| Stille | Aryl nonaflate, Vinyl stannane | Pd₂(dba)₃ | SPhos | High (up to 92%) | organic-chemistry.org |
| Buchwald-Hartwig | Aryl nonaflate, Aniline | Pd₂(dba)₃ | XPhos | High (up to 92%) | organic-chemistry.org |
| Vinyltrifluoromethylation | Aryl halide, 2-(Trifluoromethyl)acrylic acid | Pd Catalyst | CuO (additive) | Up to 92% | organic-chemistry.org |
| Asymmetric Allylic | Allyl fluoride, Nucleophile | Palladium Catalyst | Bidentate diamidophosphite | High selectivity | nih.gov |
This table is interactive. Click on the headers to sort the data.
Trifluoromethylation and Trifluoromethoxylation Methods
The introduction of a trifluoromethyl (CF₃) group is a key step in the synthesis of this compound and its analogs. This group significantly alters the electronic and steric properties of the molecule.
One modern approach is the visible-light-promoted trifluoromethylation of phenol derivatives. chemistryviews.org This method uses the readily available trifluoroiodomethane (CF₃I) as the trifluoromethyl source. The reaction proceeds at room temperature in the presence of a base like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). chemistryviews.org For some substrates, the yield can be enhanced by using a cyanoarene-based photocatalyst. chemistryviews.org
Direct O-trifluoromethylation of phenols to form aryl trifluoromethyl ethers (ArOCF₃) can be challenging. A two-step strategy involves an initial O-carboxydifluoromethylation, followed by a silver-catalyzed decarboxylative fluorination. cas.cn This protocol uses accessible reagents like sodium bromodifluoroacetate and Selectfluor. cas.cn Alternatively, oxidative trifluoromethylation can be achieved using the Ruppert-Prakash reagent (Me₃SiCF₃) with a silver salt promoter, or through electrophilic trifluoromethylation with Togni's or Umemoto's reagents. cas.cnmdpi.com
The trifluoromethylation of nitro-substituted compounds has also been explored. Metal-free trifluoromethylation of secondary nitroalkanes using Umemoto's reagent provides a route to α-trifluoromethylnitroalkanes, which can be further transformed into other valuable compounds like α-trifluoromethylamines. nih.gov
Table 2: Selected Methods for Trifluoromethylation of Phenols and Related Compounds
| Method | CF₃ Source | Catalyst/Promoter | Conditions | Key Features | Ref |
|---|---|---|---|---|---|
| Visible-Light Promoted | CF₃I | Cs₂CO₃ (base), optional photocatalyst | 450 nm LED, room temp. | Mild conditions, uses commercially available source | chemistryviews.org |
| Decarboxylative Fluorination | Sodium bromodifluoroacetate | Silver salt, Selectfluor II | Two-step process | Access to ArOCF₃ from inexpensive reagents | cas.cn |
| Oxidative Trifluoromethylation | Me₃SiCF₃ (Ruppert-Prakash) | Silver salt | Mild conditions | Direct O-trifluoromethylation | mdpi.com |
| Electrophilic Trifluoromethylation | Togni's / Umemoto's reagents | Base | Varies | Direct electrophilic introduction of CF₃ group | cas.cnmdpi.com |
| Metal-Free (for nitroalkanes) | Umemoto's reagent | DBU or TMG (base) | Mild conditions | Access to α-trifluoromethylnitroalkanes | nih.gov |
This table is interactive. Click on the headers to sort the data.
Precursor Chemistry and Intermediate Transformations
The synthesis of this compound relies on the strategic functionalization of aromatic precursors. A common synthetic route starts with a suitable phenol, which is then subjected to trifluoromethylation and nitration. The order of these reactions is crucial; nitration must often precede trifluoromethylation because the -CF₃ group is strongly deactivating, making subsequent electrophilic substitution difficult.
For instance, the synthesis can start from 2-chlorophenol. This precursor can be trifluoromethylated to give 2-chloro-1-(trifluoromethyl)benzene, which is then nitrated to yield 2-chloro-5-nitrobenzotrifluoride. Subsequent nucleophilic aromatic substitution of the chloride with a hydroxide source yields the final product, this compound.
Another important precursor is 2-nitro-4-(trifluoromethyl)phenol, which is a major product from the photodecomposition of the herbicide fluorodifen. sigmaaldrich.com This isomer can serve as a starting material for various derivatives. sigmaaldrich.com For example, it has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester. sigmaaldrich.com
The transformation of these precursors into more complex molecules is often achieved through the palladium-catalyzed cross-coupling reactions mentioned previously. organic-chemistry.org For example, phenols can be converted to aryl nonaflates, which are stable and readily purified intermediates. acs.org These nonaflates of trifluoromethyl-substituted phenols can then undergo Suzuki-Miyaura or other coupling reactions to form biaryl structures or other complex derivatives. organic-chemistry.orgacs.org
Mechanistic Insights into Synthetic Pathways
Understanding the mechanisms of the synthetic reactions is key to optimizing conditions and expanding their scope.
In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle starting with the oxidative addition of an aryl halide or pseudohalide (like a nonaflate) to a Pd(0) complex. nih.gov This is followed by transmetalation with the coupling partner (e.g., an organoboron compound in the Suzuki reaction) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govorganic-chemistry.org For the vinyltrifluoromethylation with 2-(trifluoromethyl)acrylic acid, mechanistic studies suggest that the reaction proceeds via this transmetalation and reductive elimination pathway, rather than a radical mechanism. organic-chemistry.org
The mechanism for the trifluoromethylation of phenols under visible light involves the formation of a photoexcited phenoxide intermediate. chemistryviews.org This intermediate engages in single-electron transfers with CF₃I, leading to sequential functionalization. chemistryviews.org For the metal-free trifluoromethylation of nitroalkanes, a radical mechanism is proposed. nih.gov The reaction is initiated by the formation of a nitronate anion, which then undergoes a single electron transfer with the trifluoromethylating agent (Umemoto's reagent) to generate a nitronate radical and a CF₃ radical. Rapid recombination of these two radicals forms the α-trifluoromethylnitroalkane product. nih.gov
The defluorination of trifluoromethylphenols in aqueous solution has also been studied, providing insight into the stability of the CF₃ group. Density functional theory calculations suggest that the key defluorination step proceeds through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, which is driven by β-elimination. rsc.org The deprotonation of the phenol is a critical step for this hydrolysis reaction to occur. rsc.org
Chemical Reactivity and Transformation Mechanisms of 4 Nitro 2 Trifluoromethyl Phenol
Reactions of the Nitro Group
The nitro group is a strong electron-withdrawing substituent that significantly influences the chemical properties of the aromatic ring. Its reactions are a focal point of the molecule's transformations.
Reductive Transformations to Amine Derivatives
The most prominent reaction of the aromatic nitro group is its reduction to an amine (amino group). This transformation is a fundamental process in organic synthesis, converting the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A wide array of reagents and catalytic systems can achieve this reduction, with the choice often depending on the desired selectivity and the presence of other functional groups. wikipedia.org
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com It is generally efficient but may also reduce other susceptible functional groups. commonorganicchemistry.com
Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid) is a classic and effective method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com The reaction typically proceeds in two steps: the reduction using the metal and acid, followed by the addition of a base to neutralize the mixture and yield the free amine. youtube.com
Other Reducing Agents: Various other reagents can be employed, such as sodium hydrosulfite, tin(II) chloride, and sodium sulfide. wikipedia.org Tin(II) chloride is noted for providing a mild reduction pathway. commonorganicchemistry.com For aliphatic nitro compounds, lithium aluminum hydride (LiAlH₄) is effective, but it tends to produce azo compounds with aromatic nitro substrates. wikipedia.orgcommonorganicchemistry.com
The reduction of 4-Nitro-2-(trifluoromethyl)phenol to 4-Amino-2-(trifluoromethyl)phenol (B189850) is a critical step in the synthesis of various derivatives. The choice of reducing agent must consider the stability of the trifluoromethyl group under the reaction conditions.
Table 1: Common Reagents for Aromatic Nitro Group Reduction
| Reagent/System | Conditions | Notes |
|---|---|---|
| H₂/Pd/C | Hydrogen gas, room temperature/pressure | Highly efficient, but may affect other reducible groups. commonorganicchemistry.com |
| Raney Nickel | Hydrogen gas | Often used when trying to avoid dehalogenation. commonorganicchemistry.com |
| Iron (Fe) / HCl | Acidic medium | A common, cost-effective industrial method. masterorganicchemistry.comcommonorganicchemistry.com |
| Tin (Sn) / HCl | Acidic medium | A classical laboratory method. masterorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Various solvents | Provides a milder reduction pathway. commonorganicchemistry.com |
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group (-OH) is a primary site of reactivity, readily participating in reactions typical for phenols. It is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.
Key reactions involving the hydroxyl group include:
Etherification: The hydroxyl group can be converted into an ether. This is typically achieved by first deprotonating the phenol (B47542) with a base to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide (R-X) to form an ether. Iron-based catalysts, such as iron(III) triflate (Fe(OTf)₃), have been used to facilitate the synthesis of unsymmetrical ethers from alcohols. acs.org
Esterification: The phenol can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. For instance, reacting a phenol derivative with oxalic acid or its derivatives can produce diphenyl oxalate (B1200264) compounds. google.com
Electrophilic Substitution: The activating nature of the hydroxyl group directs incoming electrophiles to the positions ortho and para to it. In this compound, the para position is blocked. The ortho positions are at C3 and C5. However, the strong deactivating effects of the nitro and trifluoromethyl groups counteract this activation, making electrophilic aromatic substitution challenging.
Reactions of the Trifluoromethyl Moiety
The trifluoromethyl (-CF₃) group is known for its high stability due to the strength of the carbon-fluorine bonds. acs.org It is a powerful electron-withdrawing group and is generally unreactive under many standard organic synthesis conditions. However, under specific and often harsh conditions, the CF₃ group can undergo transformations.
Hydrolysis/Defluorination: While resistant to hydrolysis under normal conditions, the trifluoromethyl group can be converted to a carboxylic acid group (-COOH) under forcing conditions, such as with concentrated sulfuric acid or in the presence of superacids. acs.orgnih.gov Recent studies have shown that trifluoromethylphenols can undergo spontaneous aqueous defluorination, particularly when the -CF₃ group is in the ortho or para position relative to the hydroxyl group. The deprotonated phenolate (B1203915) form can promote the cleavage of a C-F bond, leading to a dearomatized quinone difluoromethide intermediate. rsc.org This process is significantly slower for meta-positioned -CF₃ groups. rsc.org
Reactions with Strong Nucleophiles: Although generally stable, the trifluoromethyl group on an aromatic ring can be made to react with strong nucleophiles under certain electronic conditions, potentially leading to its replacement. acs.org
Reactions in Superacids: In superacidic media like trifluoromethanesulfonic acid (CF₃SO₃H), trifluoromethyl-substituted arenes can react to form carbocationic or acylium ion intermediates, which can then undergo Friedel-Crafts-type reactions. nih.gov For example, 2-(trifluoromethyl)phenol (B147641) can undergo dimerization in neat CF₃SO₃H. nih.gov
Overall Reaction Pathways and Competitive Mechanisms
Competitive mechanisms can arise depending on the reaction conditions:
In reductive environments , the nitro group is the most likely site of transformation, leading to the formation of an amine. masterorganicchemistry.comwikipedia.org
Under basic conditions , the acidic hydroxyl group will be deprotonated to form a phenoxide. This can facilitate etherification if an electrophile is present or promote aqueous defluorination of the trifluoromethyl group. rsc.org
In strongly acidic or superacidic media , reactions involving the trifluoromethyl group, such as hydrolysis or dimerization, may become favorable. nih.gov
The regioselectivity of reactions is also dictated by this interplay. The -OH group directs ortho and para, while the -NO₂ and -CF₃ groups direct meta. This creates a complex substitution pattern where the position of attack by an incoming reagent depends on the nature of the reagent (electrophilic vs. nucleophilic) and the reaction conditions.
Degradation Studies and Pathways
The degradation of nitrophenolic compounds in the environment is a significant area of research due to their toxicity. researchgate.netmdpi.com Degradation can occur through biological or abiotic pathways.
Biodegradation of nitrophenols often proceeds via two main pathways:
Hydroquinone Pathway: The nitro group is initially removed, forming hydroquinone, which is then further degraded through ring cleavage to intermediates like β-ketoadipic acid that can enter central metabolic cycles. nih.govnih.gov
Hydroxyquinol Pathway: The nitrophenol is first hydroxylated to form a nitrocatechol, which is then converted to 1,2,4-benzenetriol (B23740) before ring cleavage. nih.gov
The presence of the stable trifluoromethyl group on this compound likely influences its biodegradability compared to simpler nitrophenols.
Photohydrolytic Degradation Mechanisms
Photolysis, or degradation by light, is a key abiotic transformation pathway for many aromatic pollutants in aquatic environments. wikipedia.org For this compound, photohydrolytic degradation involves the interplay of light and water.
Photo-Fenton Reaction: The degradation of 4-nitrophenol (B140041) can be significantly enhanced by irradiation with UV light in the presence of Fenton's reagent (H₂O₂/Fe²⁺). This process generates highly reactive hydroxyl radicals that attack the aromatic ring, leading to its destruction. researchgate.net The UV light can also directly photolyze hydrogen peroxide and regenerate the Fe²⁺ catalyst, accelerating the degradation. researchgate.net
Aqueous Defluorination: As mentioned previously, trifluoromethylphenols can undergo spontaneous aqueous defluorination. This process, driven by the formation of the phenolate ion, results in the stepwise elimination of fluoride (B91410) ions. rsc.org The initial defluorination leads to a quinone difluoromethide, which is subsequently hydrolyzed. This pathway ultimately can convert the -CF₃ group into a carboxylic acid group. rsc.org It is plausible that light could accelerate this process.
Photodecomposition Products: The photodecomposition of related compounds provides insight into potential pathways. For example, 2-Nitro-4-(trifluoromethyl)phenol is a known photodecomposition product of the herbicide fluorodifen. sigmaaldrich.com The phototransformation of TNT, another nitroaromatic, results in the oxidation of side chains, reduction of nitro groups, and formation of other nitrophenols. wikipedia.org This suggests that the photolytic degradation of this compound could involve transformations at both the nitro and trifluoromethyl groups, as well as polymerization or ring cleavage.
Table 2: Mentioned Chemical Compounds
| Compound Name | Formula | Other Names |
|---|---|---|
| This compound | C₇H₄F₃NO₃ | 4-Hydroxy-3-nitrobenzotrifluoride |
| 4-Amino-2-(trifluoromethyl)phenol | C₇H₆F₃NO | - |
| Palladium on carbon | Pd/C | - |
| Platinum(IV) oxide | PtO₂ | Adams' catalyst |
| Raney Nickel | - | - |
| Iron | Fe | - |
| Tin | Sn | - |
| Zinc | Zn | - |
| Tin(II) chloride | SnCl₂ | Stannous chloride |
| Sodium hydrosulfite | Na₂S₂O₄ | Sodium dithionite |
| Sodium sulfide | Na₂S | - |
| Lithium aluminum hydride | LiAlH₄ | LAH |
| Hydrochloric acid | HCl | - |
| Alkyl halide | R-X | Haloalkane |
| Iron(III) triflate | Fe(OTf)₃ | - |
| Carboxylic acid | R-COOH | - |
| Sulfuric acid | H₂SO₄ | - |
| Trifluoromethanesulfonic acid | CF₃SO₃H | Triflic acid |
| Hydroquinone | C₆H₄(OH)₂ | Benzene-1,4-diol |
| β-Ketoadipic acid | C₆H₈O₅ | - |
| 4-Nitrocatechol | C₆H₅NO₄ | 4-Nitrobenzene-1,2-diol |
| 1,2,4-Benzenetriol | C₆H₃(OH)₃ | Hydroxyquinol |
| Hydrogen peroxide | H₂O₂ | - |
| Fluorodifen | C₁₃H₇F₃N₂O₅ | - |
Biodegradation of this compound: A Review of Current Knowledge
Currently, there is a significant lack of specific research on the biodegradation of the chemical compound this compound. Extensive searches of available scientific literature and databases have not yielded any studies that directly investigate the microbial degradation, metabolic pathways, or enzymatic transformations of this particular molecule.
While research exists on the biodegradation of other nitrophenols and some trifluoromethylated aromatic compounds, the unique combination of a nitro group and a trifluoromethyl group on the phenol ring of this specific molecule presents a complex challenge for microbial degradation that has not yet been documented. The strong electron-withdrawing nature of both substituents is expected to significantly influence its susceptibility to microbial attack.
For context, studies on other nitrophenols have identified various bacterial and fungal strains capable of their degradation. Common pathways involve initial reduction of the nitro group or hydroxylation of the aromatic ring, catalyzed by enzymes such as monooxygenases and dioxygenases. For example, the metabolism of the structurally similar 3-trifluoromethyl-4-nitrophenol has been studied in rats, where the primary metabolic route involves the reduction of the nitro group to an amino group, followed by conjugation.
Furthermore, research on the biodegradation of other trifluoromethylated compounds has shown that the trifluoromethyl group can be a significant obstacle to complete mineralization. For instance, studies on the bacterial metabolism of 3-trifluoromethylcatechol have indicated that while initial ring cleavage may occur, it can lead to the formation of dead-end metabolites that resist further degradation.
Given the absence of direct research on the biodegradation of this compound, it is not possible to provide detailed information on the specific microorganisms, enzymatic systems, metabolic intermediates, or degradation kinetics involved in its environmental fate. Further research is needed to elucidate the potential for microbial transformation of this compound and to understand its persistence and impact in the environment.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy: FT-IR and Raman Investigations
FT-IR Spectroscopy: The FT-IR spectrum of 4-Nitro-2-(trifluoromethyl)phenol displays characteristic absorption bands that confirm the presence of its key functional groups. The nitro group (NO₂) gives rise to strong asymmetric and symmetric stretching vibrations. For instance, in related nitro-containing aromatic compounds, these bands are typically observed around 1530–1562 cm⁻¹ and 1328–1354 cm⁻¹. researchgate.netopenbiotechnologyjournal.com The hydroxyl (-OH) group is characterized by a broad absorption band in the high-frequency region, typically around 3200-3600 cm⁻¹, indicative of hydrogen bonding. The C-F stretching vibrations of the trifluoromethyl (-CF₃) group are also prominent, usually appearing in the region of 1100-1200 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons. Due to the substitution pattern, the three protons on the benzene ring are in different chemical environments and exhibit characteristic splitting patterns. The proton ortho to the hydroxyl group and meta to the nitro group typically appears as a doublet. The proton ortho to the nitro group and meta to the trifluoromethyl group appears as a doublet of doublets, and the proton meta to both the hydroxyl and trifluoromethyl groups also appears as a doublet. The exact chemical shifts are influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups and the electron-donating effect of the hydroxyl group. nih.govhmdb.ca
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each of the seven carbon atoms in this compound gives a distinct signal. The carbon atom of the trifluoromethyl group is observed as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon bearing the hydroxyl group is typically shifted downfield, while the carbons attached to the electron-withdrawing nitro and trifluoromethyl groups are also significantly shifted. nih.govchemicalbook.comoc-praktikum.de
Fluorine-19 (¹⁹F) NMR Analysis
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. huji.ac.il For this compound, the ¹⁹F NMR spectrum shows a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the -CF₃ group attached to an aromatic ring and can be influenced by the other substituents on the ring. core.ac.uknih.govrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. cutm.ac.inpharmatutor.org The presence of the nitro group, a strong chromophore, and the benzene ring leads to significant absorption in the UV region. cutm.ac.in The electronic transitions are influenced by the solvent polarity and the pH of the solution. pharmatutor.orgtanta.edu.eg For example, in alkaline conditions, the deprotonation of the phenolic hydroxyl group can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. pharmatutor.org The trifluoromethyl group can also subtly influence the energy of these transitions.
Mass Spectrometry: Fragmentation Pathways and Structural Confirmation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which helps in confirming its structure. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is observed, confirming the molecular weight of 207.11 g/mol . nih.govsigmaaldrich.com The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO₂), and the loss of carbon monoxide (CO). nih.gov The presence of the trifluoromethyl group can lead to characteristic fragments involving the loss of CF₃ or related species. The fragmentation pathways can be elucidated using techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). nih.govnih.gov
Table of Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Observed Data |
| FT-IR | Nitro group (asymmetric stretch) | ~1530-1562 cm⁻¹ |
| Nitro group (symmetric stretch) | ~1328-1354 cm⁻¹ | |
| Hydroxyl group stretch | ~3200-3600 cm⁻¹ | |
| C-F stretch | ~1100-1200 cm⁻¹ | |
| ¹H NMR | Aromatic Protons | Distinct doublets and doublet of doublets |
| ¹³C NMR | Trifluoromethyl Carbon | Quartet |
| Aromatic Carbons | 6 distinct signals | |
| ¹⁹F NMR | Trifluoromethyl Fluorines | Singlet |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 207 |
| Major Fragments | Loss of NO₂, CO, CF₃ |
Based on a comprehensive search of available scientific literature, detailed experimental data from single-crystal X-ray diffraction and subsequent Hirshfeld surface analysis for the specific compound this compound is not publicly available.
While research exists for structurally related molecules, such as Schiff bases derived from nitro-phenols or other substituted phenols, this information does not directly apply to the target compound and falls outside the strict parameters of the requested article. Generating content for the specified sections requires precise crystallographic data, including unit cell dimensions, space group, bond lengths, bond angles, and detailed analysis of intermolecular interactions through fingerprint plots and surface mapping.
Without access to a published crystal structure determination for this compound, it is not possible to provide a scientifically accurate and authoritative article that adheres to the requested outline for "."
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of many-electron systems, including molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical problems.
The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 4-Nitro-2-(trifluoromethyl)phenol, geometrical optimization is typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). nih.gov This process involves finding the minimum energy structure on the potential energy surface.
The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular structure. For example, in a related molecule, (E)-2-nitro-4-[(phenylimino)methyl]phenol, DFT calculations have been used to compute these parameters. nih.gov Similar calculations for this compound would reveal the extent of any steric hindrance between the bulky trifluoromethyl group and the adjacent nitro and hydroxyl groups, which could lead to distortions from a perfectly planar benzene (B151609) ring.
Table 1: Representative Calculated Geometrical Parameters for a Phenol (B47542) Derivative (Note: This is an illustrative example based on phenol; specific values for this compound would require dedicated calculations.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (ring) | ~1.39 | ~120 | ~0 |
| C-O | ~1.36 | - | - |
| O-H | ~0.96 | - | - |
| C-N | ~1.47 | - | - |
| N-O | ~1.22 | - | - |
| C-C-O | - | ~120 | - |
| C-O-H | - | ~109 | - |
| C-C-N | - | ~118 | - |
| O-N-O | - | ~124 | - |
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netijaemr.com
For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. Conversely, the LUMO is likely to be concentrated on the electron-withdrawing nitro group and the trifluoromethyl group. A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be easily excited. sapub.org
DFT calculations at the B3LYP/6-311G+(d,p) level have been used to determine the HOMO-LUMO energy gap for similar compounds. nih.gov For this compound, this analysis would provide quantitative values for the HOMO and LUMO energies and the energy gap, allowing for predictions of its chemical behavior.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties for a Nitro-Phenol Derivative (Note: This is an illustrative example; specific values for this compound would require dedicated calculations.)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.0 to -3.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and chemical softness (S) can be derived from the HOMO and LUMO energies. These descriptors provide further insights into the molecule's reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green or yellow areas denote regions of neutral potential.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, making them potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the regions around the trifluoromethyl group would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis can thus provide a visual representation of the molecule's reactivity and intermolecular interaction patterns. wolfram.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. materialsciencejournal.org
In the NBO analysis of this compound, the interactions between filled (donor) and empty (acceptor) orbitals are quantified using second-order perturbation theory. wisc.edu This analysis can reveal significant intramolecular charge transfer interactions, such as those from the lone pairs of the oxygen atoms to the antibonding orbitals of the aromatic ring or the nitro group. These interactions contribute to the stability of the molecule. materialsciencejournal.org The NBO method also provides information about the hybridization of the atomic orbitals involved in bonding.
DFT calculations can be used to predict the thermodynamic properties of this compound, such as its heat capacity, entropy, and enthalpy, as a function of temperature. researchgate.net These calculations are typically based on the vibrational frequencies obtained from the optimized geometry.
By comparing the total energies of different possible isomers or conformers, DFT can predict their relative stabilities. For instance, the stability of different rotational conformers of this compound can be assessed to identify the most stable structure. These thermodynamic predictions are valuable for understanding the behavior of the compound under different conditions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), can be used to investigate the excited states of molecules. TD-DFT is a powerful tool for predicting the electronic absorption spectra (UV-Vis spectra) of compounds. biointerfaceresearch.com
For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of its electronic transitions. biointerfaceresearch.com This information can be used to interpret the experimental UV-Vis spectrum, assigning the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. The calculations can also provide insights into the nature of the excited states, for example, whether they involve charge transfer from the phenol ring to the nitro group.
Prediction of Electronic Absorption Spectra
The electronic absorption spectrum of a molecule, which dictates its interaction with ultraviolet and visible light, can be accurately predicted using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational technique for calculating the excited states of molecules and simulating their UV-Vis spectra. semanticscholar.orggithub.io
For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations typically involve optimizing the molecule's ground-state geometry first, followed by the TD-DFT calculation to find the energies of vertical electronic transitions. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro and trifluoromethyl groups is expected to result in significant charge-transfer character in its electronic transitions. semanticscholar.org
Table 1: Example of Predicted Electronic Absorption Data for this compound using TD-DFT (Note: This data is illustrative of typical computational output.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 355 | 0.25 | HOMO → LUMO |
| S0 → S2 | 298 | 0.18 | HOMO-1 → LUMO |
| S0 → S3 | 260 | 0.45 | HOMO → LUMO+1 |
Solvent Effects on Excitation Energies (e.g., IEF-PCM)
The surrounding solvent medium can significantly influence the electronic excitation energies of a molecule, a phenomenon known as solvatochromism. Computational models can account for these interactions. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used method where the solvent is approximated as a continuous dielectric medium. nsf.govnih.govqnl.qa This approach calculates the solute-solvent interactions and their effect on the electronic structure.
For a polar molecule like this compound, moving to a more polar solvent is expected to cause shifts in its absorption maxima. The IEF-PCM method can predict the direction and magnitude of these shifts (either a blue shift to shorter wavelengths or a red shift to longer wavelengths) by modeling the stabilization or destabilization of the ground and excited states. Studies on similar nitrophenols show that while solvent effects can be minimal for some, they can be significant for others, depending on specific solute-solvent interactions. researchgate.netrsc.org
Table 2: Illustrative Solvent Effects on the Primary Absorption Band (λmax) of this compound Predicted with IEF-PCM (Note: This data is illustrative.)
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Solvatochromic Shift (nm) |
| Gas Phase | 1 | 355 | 0 |
| Cyclohexane | 2.02 | 358 | +3 |
| Ethanol | 24.55 | 365 | +10 |
| Water | 78.39 | 368 | +13 |
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to predict the three-dimensional structure and physicochemical properties of molecules. acs.org Using methods like Density Functional Theory (DFT), one can calculate the optimized molecular geometry, vibrational frequencies (corresponding to infrared spectra), and various electronic properties of this compound.
Key parameters derived from these simulations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. joasciences.com
Table 3: Example of Molecular Properties of this compound Calculated via DFT (Note: This data is illustrative of typical computational output.)
| Property | Calculated Value | Unit |
| HOMO Energy | -7.25 | eV |
| LUMO Energy | -3.15 | eV |
| HOMO-LUMO Gap (ΔE) | 4.10 | eV |
| Dipole Moment | 4.8 | Debye |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to predict the biological activity or toxicity of chemical compounds based on their molecular structures. nih.govnih.gov These models are particularly prevalent for classes of compounds like nitroaromatics (NACs), which are known for their potential environmental and health effects. researchgate.netmdpi.com
QSAR studies establish a mathematical relationship between a set of calculated molecular descriptors and an observed activity. For nitroaromatic compounds, key descriptors often include:
Hydrophobicity (LogKow): Relates to the compound's ability to partition into biological membranes. nih.gov
E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the ease of accepting an electron, which is crucial for the nitro-reduction mechanism often linked to toxicity. nih.gov
Dipole Moment and other electronic parameters: Describe the charge distribution within the molecule.
While specific QSAR models for this compound are not widely published, it can be included in larger datasets of nitroaromatic compounds to predict endpoints such as toxicity to various organisms or mutagenicity. osti.gov The development of such models is encouraged by regulatory bodies to reduce animal testing. nih.govresearchgate.net
Non-Linear Optical (NLO) Properties Calculations
Molecules that exhibit a strong, non-linear response to an applied electric field (such as that from a high-intensity laser) are said to have non-linear optical (NLO) properties. These are of interest for applications in photonics and optical devices. nih.gov Computational chemistry is a key tool for predicting the NLO response of molecules.
The NLO properties are primarily described by the molecular polarizability (α) and the first-order hyperpolarizability (β). joasciences.comresearchgate.net Molecules with large NLO responses typically feature strong electron-donating groups and electron-accepting groups connected by a π-conjugated system. In this compound, the hydroxyl group acts as a donor, while the nitro and trifluoromethyl groups are strong acceptors, creating significant intramolecular charge transfer. DFT calculations can be used to compute the values of α and β, providing insight into the molecule's potential as an NLO material. joasciences.comnih.gov
Table 4: Example of Calculated NLO Properties for this compound (Note: This data is illustrative of typical computational output and is often compared to a standard like urea.)
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | µ | 4.8 |
| Mean Polarizability | ⟨α⟩ | 95 |
| First-Order Hyperpolarizability | β_tot | 1250 |
Applications in Advanced Organic Synthesis Research
Role as a Synthetic Intermediate and Building Block
4-Nitro-2-(trifluoromethyl)phenol serves as a crucial intermediate in the creation of a variety of target molecules across different chemical industries. The nitro group can be readily reduced to an amine, providing a key functional handle for further reactions, while the phenolic hydroxyl group can participate in nucleophilic substitution and etherification reactions. The trifluoromethyl group enhances the lipophilicity and metabolic stability of derivative compounds, a desirable trait in many biologically active molecules.
In the field of agricultural chemistry, this compound is a valuable building block for crop protection agents. Its derivatives are integral to the synthesis of potent fungicides. For instance, it is a precursor for intermediates like 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. This intermediate is pivotal in an efficient industrial process for producing substituted phenoxyphenyl ketones, which are subsequently converted into highly active fungicidal compounds such as 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives. google.com The presence of the trifluoromethyl group in the final structure is often associated with enhanced efficacy of the agrochemical.
Table 1: Agrochemical Intermediates and Products Derived from this compound Chemistry
| Intermediate/Precursor | Target Agrochemical Class | Reference |
| 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene | Fungicides (Triazole-based) | google.com |
| Substituted phenoxyphenyl ketones | Fungicides (Triazole-based) | google.com |
Nitro compounds are recognized as indispensable building blocks for the synthesis of pharmaceutically relevant molecules due to the versatile reactivity of the nitro group. nih.govfrontiersin.org This functionality can be transformed into other groups, such as amines, which are prevalent in active pharmaceutical ingredients (APIs). nih.gov this compound, with its trifluoromethyl moiety, is particularly interesting as the -CF3 group can improve a drug's metabolic stability and binding affinity.
The reduction of the nitro group to an amine yields 4-Amino-2-(trifluoromethyl)phenol (B189850), a key pharmaceutical precursor. This aminophenol derivative can be used to construct various scaffolds found in medicinal chemistry. The diverse reactivity of nitro-containing compounds makes them key intermediates in assembling stereochemically complex and biologically active frameworks. nih.gov
Beyond large-scale applications in agriculture and pharmaceuticals, this compound is an intermediate in the synthesis of various specialty chemicals. These are often complex organic molecules produced in smaller quantities for specific, high-value applications. An example of a direct derivative is O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine, a specialty reagent that can be used in further synthetic transformations. bldpharm.com The preparation of such unique reagents highlights the role of this compound in providing access to novel chemical structures for research and development.
Reagent in Mechanistic Organic Reactions
The distinct functional groups of this compound allow it to participate in a range of mechanistic organic reactions. The primary transformations involve the reduction of the nitro group and reactions at the phenolic hydroxyl site.
Reduction of Nitro Group: The nitro group can be reduced to an amino group (-NH2) using various reducing agents, such as hydrogen gas with a catalyst (e.g., Pd/C). This transformation is fundamental to its use as a precursor for amino-substituted compounds.
Reactions of the Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This nucleophilic phenoxide can then react with electrophiles. A key example is its use in etherification reactions, such as the Williamson ether synthesis, to form substituted diaryl ethers. sigmaaldrich.com This reactivity is crucial for linking the phenolic core to other molecular fragments.
These reactions are foundational to its role as a building block, enabling chemists to strategically incorporate the 4-nitro-2-(trifluoromethyl)phenyl moiety into larger, more complex molecules.
Synthesis of Complex Molecular Architectures
The strategic functionalization of this compound makes it an excellent starting point for constructing complex molecular architectures, particularly heterocyclic compounds, which form the core of many pharmaceuticals and other functional materials. nih.govmjpms.in
Quinoxaline-2,3-diones: The synthesis of substituted quinoxaline-2,3-diones can be readily envisioned starting from this compound. The synthetic pathway involves the initial reduction of the nitro group to form 4-Amino-2-(trifluoromethyl)phenol. This resulting ortho-aminophenol derivative is a key precursor that can undergo a cyclocondensation reaction with oxalic acid or its derivatives (like diethyl oxalate) to form the desired heterocyclic ring system. nih.govsapub.org Quinoxaline-2,3-diones are an important class of compounds in medicinal chemistry, known to act as antagonists for receptors like the NMDA receptor. sapub.org
Table 2: Proposed Synthesis of a Substituted Quinoxaline-2,3-dione
| Step | Reactant | Reagents | Product |
| 1 | This compound | H₂, Pd/C (or other reducing agents) | 4-Amino-2-(trifluoromethyl)phenol |
| 2 | 4-Amino-2-(trifluoromethyl)phenol | Oxalic acid or Diethyl oxalate (B1200264) | 7-(Trifluoromethyl)quinoxaline-2,3-dione |
Oxadiazoles: 1,3,4-Oxadiazoles are another class of heterocyclic compounds with a broad range of biological activities that can be synthesized using intermediates derived from this compound. njppp.com A common method for synthesizing 1,3,4-oxadiazoles involves the cyclization of acylhydrazines (hydrazides). mdpi.com A plausible synthetic route would begin with the etherification of the phenolic hydroxyl group of this compound with an ethyl bromoacetate (B1195939) to form an ester. This ester can then be reacted with hydrazine (B178648) hydrate (B1144303) to produce the corresponding acid hydrazide. Subsequent cyclization of this hydrazide with a suitable one-carbon source (e.g., an aromatic acid in the presence of a dehydrating agent like POCl₃) would yield the target 1,3,4-oxadiazole (B1194373) derivative.
Functionalized Aromatic Systems
The compound this compound serves as a significant building block in advanced organic synthesis for the creation of complex functionalized aromatic systems. The specific arrangement of the hydroxyl, nitro, and trifluoromethyl groups on the phenyl ring imparts a unique combination of electronic and steric properties that chemists can exploit to construct elaborate molecular architectures. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the reactivity of the aromatic ring, making it a versatile intermediate for various transformations.
The primary utility of this compound in this context lies in its role as a precursor. The functional groups present allow for a variety of subsequent reactions to introduce further complexity. For instance, the phenolic hydroxyl group can be deprotonated to form a phenoxide, a potent nucleophile for Williamson ether synthesis. This reaction is a cornerstone for the synthesis of substituted diphenyl ethers, a common motif in many biologically active molecules and materials. A notable application involves the preparation of nitro- and trifluoromethyl-substituted diphenyl ethers, where the phenate derived from a trifluoromethyl-substituted phenol (B47542) reacts with an activated aryl halide. google.com
Furthermore, the nitro group itself is a versatile functional handle. It can be chemically reduced to an amine (-NH₂), which then opens up a vast landscape of further functionalization. This resulting aniline (B41778) derivative can undergo diazotization to form a diazonium salt, a highly valuable intermediate that can be converted into a wide array of other functional groups (e.g., -H, -OH, -X, -CN). Alternatively, the amine can participate in amide bond formation, N-alkylation, or serve as a directing group in subsequent electrophilic aromatic substitution reactions.
Research findings indicate that the strategic placement of the substituents is crucial. The trifluoromethyl group at the ortho position to the hydroxyl group and meta to the nitro group provides steric hindrance and strong electronic influence. This can direct the regioselectivity of subsequent reactions. Methodological considerations are important; for example, performing electrophilic substitution reactions often requires protection of the highly reactive hydroxyl group to prevent undesired side reactions. Silyl ethers are commonly employed for this purpose.
The table below summarizes key properties of this compound relevant to its application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | TFM, 3-trifluoromethyl-4-nitrophenol |
| Molecular Formula | C₇H₄F₃NO₃ |
| Molecular Weight | 207.11 g/mol |
The following table outlines synthetic transformations where this compound can be utilized as a key starting material to generate functionalized aromatic systems.
Table 2: Synthetic Utility in Building Functionalized Aromatic Systems
| Reaction Type | Role of this compound | Resulting Aromatic System |
|---|---|---|
| Williamson Ether Synthesis | Nucleophile (as phenoxide) | Aryl trifluoromethyl diphenyl ethers google.com |
| Nitro Group Reduction | Precursor to aniline derivative | 2-(Trifluoromethyl)-4-aminophenol |
| Electrophilic Aromatic Substitution | Substrate (with -OH protection) | Further substituted nitrophenols |
Research in Biological and Pharmacological Contexts
Structure-Activity Relationship (SAR) Studies for Bioactivity
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For nitrophenolic compounds, the nature and position of substituents on the aromatic ring are critical determinants of their bioactivity.
The presence of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance potency. nih.gov This group's bulkiness and ability to form multipolar interactions can improve binding to target proteins. nih.gov Specifically, the combination of a trifluoromethyl group with an aromatic ring structure is a feature of many reported drugs. nih.gov The nitro group (-NO2) is a strong electron-withdrawing group that can also modulate the biological properties of a compound, in part by being susceptible to metabolic reduction to reactive intermediates.
While the general effects of these substituents are known, specific and detailed SAR studies for 4-Nitro-2-(trifluoromethyl)phenol are not extensively available in the public domain. However, research on structurally related molecules provides some insight. For instance, studies on fluorinated azomethine compounds derived from 4-nitro-2-(trifluoromethyl)aniline suggest the potential for significant biological activity. nih.gov The unique electronic and steric characteristics conferred by the nitro and trifluoromethyl groups on the phenol (B47542) scaffold make this compound a molecule of interest for further investigation in the synthesis of potentially bioactive compounds.
Receptor Binding Affinity Investigations
The interaction of small molecules with specific biological receptors is a cornerstone of pharmacology. The following subsections detail the available research regarding the binding affinity of this compound with several key receptor types.
Opioid Receptor Interactions
Based on a comprehensive review of the available scientific literature, no studies were found that investigated the interaction or binding affinity of this compound with opioid receptors.
Kainate Receptor Antagonism
A review of the scientific literature did not yield any studies concerning the antagonistic activity or binding affinity of this compound at kainate receptors.
Androgen Receptor Binding
There are no specific studies in the reviewed literature that report on the binding affinity of this compound for the androgen receptor.
Dopamine (B1211576) D2 Receptor Binding
No research was identified in the surveyed literature that examines the binding affinity of this compound for the dopamine D2 receptor.
Enzyme Inhibition Mechanisms and Kinetics
While direct studies on the enzyme inhibition profile of this compound are limited, research on a structurally related compound provides significant insight into its potential as an enzyme inhibitor. The compound 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC), which contains the same 2-nitro-4-trifluoromethylphenyl moiety, is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov
HPPD is a key enzyme in the catabolism of tyrosine. Inhibition of this enzyme leads to an accumulation of tyrosine, a condition known as tyrosinemia. nih.gov The study of NTBC revealed that it is a potent, time-dependent, reversible inhibitor of HPPD. The inhibition is characterized by the rapid formation of a tight-binding enzyme-inhibitor complex, which then slowly dissociates to recover enzyme activity. nih.gov
The kinetic data for the inhibition of rat liver HPPD by NTBC are summarized in the table below.
| Parameter | Value | Description |
|---|---|---|
| IC₅₀ | ~40 nM | The concentration of NTBC that causes 50% inhibition of HPPD activity. nih.gov |
| k* | 9.9 ± 2.5 x 10⁻⁵ sec⁻¹ nM⁻¹ | The rate constant for the inactivation of HPPD by NTBC. nih.gov |
| Enzyme Activity Recovery | 13.7 ± 1.0% over 7 hours | Indicates the slow dissociation of the enzyme-inhibitor complex. nih.gov |
| t₁/₂ (dissociation) | ~63 hours (at 25°C) | The estimated half-life for the recovery of enzyme activity. nih.gov |
These findings with NTBC suggest that compounds containing the 2-nitro-4-trifluoromethylphenyl scaffold, such as this compound, may also exhibit inhibitory activity against HPPD or other enzymes, warranting further investigation into their specific mechanisms and kinetics.
Molecular Mechanisms of Biological Action
The molecular mechanisms through which this compound exerts biological effects are not extensively detailed in the available literature. Research has been conducted on broader structural classes that include the nitro- and/or 4-trifluoromethyl-decorated phenyl fragment for developing small molecule inhibitors of protein aggregation, such as alpha-synuclein (B15492655) fibrillation. nih.gov However, specific studies detailing the molecular pathways modulated by this compound itself are not prominently documented. The isomeric compound, 2-Nitro-4-(trifluoromethyl)phenol, has been identified as a major product in the photodecomposition of the herbicide fluorodifen, but this does not describe a primary biological mechanism of action. sigmaaldrich.com
Metabolite Identification and Characterization in Biological Systems
There is limited specific information regarding the metabolic fate of this compound in biological systems. The identification of its metabolites or its role as a metabolite of another xenobiotic is not well-documented in the retrieved scientific literature. For context, a related but distinct compound, 2-Nitro-4-(trifluoromethyl)phenol, is known to be a primary photodecomposition product of fluorodifen. sigmaaldrich.com
Antimicrobial and Antiparasitic Activity Research
The potential of fluorinated and phenolic compounds as antimicrobial and antiparasitic agents is an active area of research.
The development of new antimalarial agents is a critical global health priority. Research in this area has explored various chemical structures, including quinolinemethanols containing trifluoromethyl groups and derivatives of natural products like 4-nerolidylcatechol. nih.govnih.gov Despite the investigation of compounds with similar functional groups, there is no available scientific evidence from the search results to suggest that this compound has been evaluated for its antimalarial activity against Plasmodium species.
Phenolic compounds are widely studied for their antifungal properties. core.ac.uk For instance, other substituted phenols such as 2,4-di-tert-butyl phenol have demonstrated fungicidal activity against pathogens like Aspergillus niger and Fusarium oxysporum. nih.gov However, specific research assessing the antifungal activity of this compound against any fungal species was not identified in the available literature.
Research in Environmental Science
Environmental Fate and Persistence Studies
No studies on the environmental fate and persistence of 4-Nitro-2-(trifluoromethyl)phenol were identified. Research in this area would typically investigate processes such as hydrolysis, photolysis, and biodegradation to determine how long the compound persists in different environmental compartments like water, soil, and air.
Bioaccumulation Potential Research
There is no available research on the bioaccumulation potential of this compound. Such studies would assess the compound's tendency to accumulate in living organisms, which is a critical factor in determining its long-term environmental risk.
Ecotoxicological Impact Investigations
Specific ecotoxicological data for this compound is not present in the available literature. This includes a lack of information regarding its effects on various organisms in the ecosystem.
Studies on Aquatic Organisms
No studies were found that investigate the impact of this compound on aquatic organisms. Consequently, there is no information on its potential use or effects as a lampricide or its toxicity to other aquatic life.
Bioremediation and Degradation Strategies
No research into the bioremediation or degradation strategies for this compound could be located. This area of study would focus on identifying microorganisms or chemical processes that can break down the compound into less harmful substances.
Advanced Materials Science Applications
Development of Specialized Polymeric Materials
The structure of 4-Nitro-2-(trifluoromethyl)phenol makes it a promising, though not yet widely reported, precursor for high-performance polymers such as polyamides and polyimides. The synthesis of these polymers typically involves the reaction of a diamine with a dicarboxylic acid (for polyamides) or a dianhydride (for polyimides). The nitro group of this compound can be readily reduced to an amino group, yielding 4-amino-2-(trifluoromethyl)phenol (B189850). This resulting amine can then be used as a monomer or as a component in the synthesis of more complex diamine monomers.
The incorporation of the 2-(trifluoromethyl)phenoxy moiety into polymer backbones has been shown to impart desirable properties. The bulky and electron-withdrawing trifluoromethyl group can disrupt polymer chain packing, leading to improved solubility in organic solvents and enhanced optical transparency in the resulting polymer films. researchgate.netmdpi.comresearchgate.net Furthermore, the fluorine content can contribute to a lower dielectric constant and reduced moisture absorption, which are critical properties for microelectronics applications. mdpi.com
Research on fluorinated polyimides derived from diamines containing a trifluoromethylphenoxy unit has demonstrated the significant impact of this structural element on the final properties of the material. For instance, a series of fluorinated pyridine-containing aromatic poly(ether imide)s were prepared from a diamine monomer featuring a 4-amino-2-trifluoromethylphenoxy group. researchgate.net These polymers exhibited enhanced solubility and optical transparency compared to their non-fluorinated analogues.
Table 1: Illustrative Properties of Fluorinated Polyimides Derived from a Diamine Containing a 2-(Trifluoromethyl)phenoxy Moiety
| Polymer ID | Inherent Viscosity (dL/g)¹ | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temperature (°C)² |
| PI-a | 0.52 | 85 | 2.1 | 294 |
| PI-b | 0.61 | 92 | 2.3 | 310 |
| PI-c | 0.58 | 88 | 2.2 | 305 |
¹ Measured in N-methyl-2-pyrrolidone at a concentration of 0.5 g/dL at 30 °C. ² Determined by differential scanning calorimetry (DSC). (Note: This table is illustrative and based on properties of polyimides from a diamine containing the 2-(trifluoromethyl)phenoxy moiety, as specific data for polymers derived directly from 4-amino-2-(trifluoromethyl)phenol is not readily available.)
Similarly, the development of soluble and transparent wholly aromatic polyamides has been achieved using unsymmetrical diamine monomers containing trifluoromethyl groups. mdpi.com These polyamides demonstrate high thermal stability, with glass transition temperatures often exceeding 300°C, and low refractive indices, making them suitable for optical applications. mdpi.com
Functional Coatings and Surface Modifications
The phenolic hydroxyl group in this compound offers a reactive site for grafting the molecule onto surfaces or incorporating it into coating formulations. Phenolic compounds are known to be effective for surface modification and for creating functional coatings with applications ranging from anticorrosion to biomedical devices. researchgate.nettudublin.ie
While direct research on using this compound for functional coatings is not extensively documented, studies on similar molecules provide insight into its potential. For example, 4-fluorophenol (B42351) has been used to functionalize graphene oxide to create nanocomposite coatings with enhanced anticorrosion performance for mild steel. researchgate.net The functionalized graphene oxide, when dispersed in an epoxy resin, significantly improved the barrier properties of the coating. researchgate.net Given its similar phenolic structure, this compound could potentially be used in a similar manner to create functionalized nanoparticles or as an additive in polymer coatings to enhance their properties.
The modification of polymer surfaces can be achieved through various chemical methods, including the use of strong oxidizing agents to introduce functional groups. nih.gov The nitro and trifluoromethyl groups on the phenol (B47542) ring could influence the surface energy and chemical reactivity of coatings, potentially leading to materials with tailored wettability and adhesion characteristics.
Optoelectronic and Photonic Material Research
The combination of an electron-donating phenolic group and an electron-withdrawing nitro group in this compound makes it a candidate for research into nonlinear optical (NLO) materials. Organic molecules with significant NLO properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.govnovapublishers.com These materials typically possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer.
For instance, a study on Schiff bases derived from substituted 4-nitrophenylimino phenols demonstrated that these compounds possess potential for NLO applications, with their electronic and optical properties being solvent-dependent. tue.nl Another area of research involves the development of NLO dendrimers, where the introduction of sulfonyl-based chromophores as an alternative to nitro-based ones has been shown to improve optical transparency and NLO stability. nih.gov
Q & A
Basic Questions
Q. What are the key physicochemical properties of 4-Nitro-2-(trifluoromethyl)phenol, and how are they experimentally determined?
- Molecular formula : C₇H₄F₃NO₃; Molecular weight : 207.11 g/mol. Key properties include a melting point of 76–79°C and boiling point of 135–138°C . These are typically determined via differential scanning calorimetry (DSC) for melting points and gas chromatography (GC) for volatility analysis. Refractive index (n²⁰/D: 1.5370) and density (1.509 g/mL at 25°C) are measured using a refractometer and pycnometer, respectively .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, safety goggles, and lab coats. Engineering controls : Work in a fume hood with local exhaust ventilation to minimize inhalation risks. Fire safety : Use dry powder or CO₂ extinguishers; avoid water jets due to reactive decomposition risks (toxic HF gas may form at high temperatures) .
Q. How can purity and structural integrity be validated during synthesis?
- Chromatography : HPLC or GC with UV detection (λ ~254 nm for nitro groups). Spectroscopy : FT-IR to confirm functional groups (e.g., -OH at ~3200 cm⁻¹, -NO₂ at ~1520 cm⁻¹). Compare retention times/spectra against commercial standards (e.g., TCI America) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., -NO₂, -CF₃) influence the acidity of phenolic compounds like this compound?
- The -CF₃ and -NO₂ groups enhance acidity via inductive effects. For example, pKa values decrease in the order: phenol (~9.95) > p-methylphenol (~10.2) < this compound (estimated <7.0). This is quantified via potentiometric titration in non-aqueous solvents (e.g., DMSO) .
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
- Challenges include disorder in trifluoromethyl groups and weak X-ray scattering from light atoms (F, O). Use SHELXL for refinement with anisotropic displacement parameters and ORTEP-III for visualizing thermal ellipsoids. High-resolution data (≤0.8 Å) from synchrotron sources improve accuracy .
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be reconciled?
- Contradictions may arise from solvent effects or dynamic processes (e.g., tautomerism). Cross-validate with:
- DFT calculations (B3LYP/6-311+G(d,p)) for predicted chemical shifts.
- Variable-temperature NMR to detect conformational changes.
- 2D-COSY/NOESY to resolve coupling patterns .
Q. What synthetic routes enable selective functionalization of the phenolic ring without disrupting nitro or trifluoromethyl groups?
- Protection-deprotection strategies : Use silyl ethers (e.g., TMSCl) to shield -OH during reactions. Electrophilic substitution : Nitration must precede trifluoromethylation due to the deactivating nature of -CF₃. Catalytic methods (e.g., Pd/C for hydrogenation) require careful optimization to avoid over-reduction of -NO₂ .
Methodological Considerations
| Parameter | Basic Techniques | Advanced Techniques |
|---|---|---|
| Purity Analysis | GC, melting point analysis | High-resolution mass spectrometry (HRMS) |
| Structural Elucidation | FT-IR, ¹H NMR | Single-crystal X-ray diffraction (SC-XRD) |
| Acidity Measurement | UV-Vis pH titration | Cyclic voltammetry (CV) in aprotic solvents |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
